molecular formula C12H13NO3 B1331535 N-Benzoyl-L-proline CAS No. 5874-58-8

N-Benzoyl-L-proline

Cat. No. B1331535
CAS RN: 5874-58-8
M. Wt: 219.24 g/mol
InChI Key: RQYKQWFHJOBBAO-UHFFFAOYSA-N
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Description

Novel Synthesis of N-Benzoyl-L-proline Derivatives

The synthesis of N-Benzoyl-L-proline and its analogues has been explored in various studies. A novel approach for synthesizing potent angiotensin converting enzyme (ACE) inhibitors was developed, which involved a modified Dakin-West reaction and acylation of L-proline. The resulting compounds demonstrated significant in vitro ACE inhibitory activity, although their in vivo efficacy was less pronounced compared to captopril, a known ACE inhibitor .

Molecular Structure Analysis

N-Benzoyl-L-proline exhibits interesting conformational properties due to its N-acyl substituent. Studies have shown that N-acyl-L-prolines, including benzoyl-L-proline, can exist in different rotational isomers around the amide bond. These isomers, S-trans and S-cis, display distinct circular dichroism (CD) peaks, which are indicative of their conformational states .

Chemical Reactions Analysis

L-Proline has been utilized as a catalyst in various chemical reactions. For instance, it catalyzed the green synthesis of novel bioactive benzil bis-hydrazones, showcasing its reusability and efficiency in producing high yields of the desired products . Additionally, L-proline was used as an organocatalyst for the selective synthesis of benzimidazoles, further demonstrating its versatility in facilitating chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzoyl-L-proline derivatives have been influenced by their molecular structure. For example, the presence of a benzoyl group affects the conformation of the pyrrolidine ring, which in turn influences the compound's crystal packing interactions and hydrogen bonding patterns . The supramolecular architectures of these compounds are complex and can be significantly altered by modifications in the proline skeleton or the presence of solvent molecules .

Synthesis of Conformationally Constrained Prolines

The olefination of N-Benzoyl-L-proline derivatives has been explored as a synthetic approach to create new conformationally constrained prolines. These efforts have led to the synthesis of proline-amino acid chimeras with the 7-azabicyclo[2.2.1]heptane skeleton, providing enantiomerically pure forms of these novel compounds .

Homopolypeptides and Copolypeptides of Poly(L-proline)

The synthesis of well-defined homopolypeptides and copolypeptides of poly(L-proline) has been achieved through the use of highly pure L-proline N-carboxy anhydride (NCA). This advancement was made possible by protecting the amine group and employing an amino initiator that does not require a hydrogen on the 3-N position of the NCA's five-member ring. The resulting polymers exhibited high molecular and compositional homogeneity .

Scientific Research Applications

Conformational Analysis

N-Benzoyl-L-proline has been studied for its conformational properties. Nishihara et al. (1975) conducted NMR and CD studies on various N-acyl-L-prolines, including benzoyl-L-proline. They discovered that N-acetyl-L-proline has two rotational isomers around the amide bond, S-trans and S-cis, even at room temperature. The population of S-trans conformer is predominant, except for certain derivatives like pivaloyl-L-proline, which consists only of the S-trans conformer. These isomers showed distinct CD peaks related to the n→π* transition of the amide group, indicating the structural diversity of these compounds (Nishihara et al., 1975).

Enzyme Inhibition Studies

In the realm of enzyme inhibition, N-Benzoyl-L-proline derivatives have shown significance. A study by McEvoy et al. (1983) synthesized a series of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, which were found to be potent angiotensin-converting enzyme (ACE) inhibitors. This research highlights the potential of N-Benzoyl-L-proline derivatives in developing antihypertensive agents, demonstrating their relevance in medicinal chemistry (McEvoy et al., 1983).

Polymer Chemistry

Kawasaki and Komai (1983) explored the polymerization of various acyl-hydroxy-L-prolines, including benzoyl-hydroxy-L-proline. They synthesized these compounds and performed polymerization, resulting in N-carboxylic acid anhydrides (NCAs). This research adds to the understanding of how the introduction of various acyl groups, such as benzoyl groups, affects the physicochemical characteristics of poly(hydroxy-L-proline)s, making it a significant contribution to polymer chemistry (Kawasaki & Komai, 1983).

Chiral Synthesis Applications

Nakamura et al. (2006) designed and synthesized novel alicyclic chiral C2-symmetric piperazines from L-proline, demonstrating an application in asymmetric acylation. They used benzoylation of meso-1,2-diols with these compounds, obtaining optically active monobenzoates with high enantioselectivity. This study illustrates the utility of L-proline derivatives in chiral synthesis, emphasizing their role in producing optically active compounds (Nakamura et al., 2006).

properties

IUPAC Name

(2S)-1-benzoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKQWFHJOBBAO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426281
Record name N-Benzoyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-proline

CAS RN

5874-58-8
Record name 1-Benzoyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5874-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164034
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
M Tsuji, E Kuwano, T Saito, M Eto - Bioscience, biotechnology, and …, 1992 - jstage.jst.go.jp
… Since N-benzoyl-L-proline had root-promoting activity comparable to that of ZL-proline, we examined the structure-activity relationships of a number of benzoylproline derivatives. In …
Number of citations: 4 www.jstage.jst.go.jp
R Ito, N Umezawa, T Higuchi - Journal of the American Chemical …, 2005 - ACS Publications
Oxidations of alkanes, alkenes, and aromatic rings with pyridine N-oxides are efficiently catalyzed by ruthenium porphyrins under mild conditions. We show here that the oxidation of N-…
Number of citations: 95 pubs.acs.org
Z Sajadi, M Almahmood, LJ Loeffler… - Journal of Medicinal …, 1979 - ACS Publications
… A mixture of 0.97 g (4.4 mmol) of N-benzoyl-L-proline, 0.45 g (6.0 mmol) of chloroacetonitrile, and 0.61 g (6.0 mmol) of triethylamine in 10 mL of ethyl acetate was refluxed for 5 h. After …
Number of citations: 19 pubs.acs.org
LV Dashko, DV Dmitriev, SM Pestov, VR Flid - Russian Journal of Organic …, 2014 - Springer
Liquid-phase cross-aldol condensation of acetaldehyde and formaldehyde in the presence of salts of various saturated and unsaturated linear amines, aromatic amines, diamines, and …
Number of citations: 7 link.springer.com
T Yamada, Y Ozaki, M Yamawaki, Y Sugiura… - Tetrahedron …, 2017 - Elsevier
… The photoreactions of N-benzoyl-L-proline 1c, N-(3-phenyl)benzoyl-L-proline 1d, and N-(4-phenyl)benzoyl-L-proline 1e did not lead to the formation of cycloadducts but yielded the …
Number of citations: 13 www.sciencedirect.com
P Dalla Croce, C La Rosa - Tetrahedron: Asymmetry, 1999 - Elsevier
… N-Benzoyl-l-proline was chosen as the cyclic α-aminoacid on the basis of our previous results.1, 2Position 3 of the ring proved to be the most promising as it is nearest to the reaction …
Number of citations: 67 www.sciencedirect.com
M Kikuchi, I Koshiyama, D Fukushima - Biochimica et Biophysica Acta (BBA …, 1983 - Elsevier
A new enzyme, proline acylase, extracted from a strain of Pseudomonas species has been purified to apparent homogeneity and has been shown to hydrolyze specifically N- acyl - l - …
Number of citations: 17 www.sciencedirect.com
JS Davies, RJ Thomas - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… N-Benzoyl-Lproline 35 (1.65 g) and triethylamine (1.2 ml) in tetrahydrofuran were stirred at -10 "C. Isobutyl chloroformate (1.2 ml) was added with stirring, followed by L-valine methyl …
Number of citations: 3 pubs.rsc.org
OD Ratnoff, H Saito - 1976 - ashpublications.org
… Amidolysis of alpha-N-benzoyl-L- proline-L-phenylalanine-L-arginine-pnitroanilide by a plasma kallikrein (activated Fletcher factor) was inhibited by kaolin or solutions of ellagic acid. …
Number of citations: 20 ashpublications.org
SN Lakeev, IZ Mullagalin, FZ Galin… - Russian chemical …, 2002 - Springer
Optically active keto stabilized sulfur ylide was synthesized from L-proline. The reactions of the ylide with methyl acrylate and methyl vinyl ketone afforded 1,2-disubstituted …
Number of citations: 11 link.springer.com

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